(Phenylcarbamylmethyl)-trimethylammonium iodide (Phenylcarbamylmethyl)-trimethylammonium iodide Most local anesthetics act by abolishing voltage gated sodium channel currents indiscriminately in all populations of neurons. Selective analgesia through TRPV1-mediated entry of a cationic lidocaine derivative, QX314, was recently reported. CAY10568 is a physically smaller, less hydrophobic version of QX314 designed to be even more permeable to TRPV1 ion channel when activated by agonists such as capsaicin and N-oleoyl dopamine. CAY10568 when given in combination with suitable TRPV1 agonists should produce selective blockade of the pain response while leaving motor, touch, and proprioception intact.
Brand Name: Vulcanchem
CAS No.: 22913-17-3
VCID: VC0120339
InChI: InChI=1S/C11H16N2O.HI/c1-13(2,3)9-11(14)12-10-7-5-4-6-8-10;/h4-8H,9H2,1-3H3;1H
SMILES: C[N+](C)(C)CC(=O)NC1=CC=CC=C1.[I-]
Molecular Formula: C11H17IN2O
Molecular Weight: 320.17 g/mol

(Phenylcarbamylmethyl)-trimethylammonium iodide

CAS No.: 22913-17-3

Reference Standards

VCID: VC0120339

Molecular Formula: C11H17IN2O

Molecular Weight: 320.17 g/mol

(Phenylcarbamylmethyl)-trimethylammonium iodide - 22913-17-3

CAS No. 22913-17-3
Product Name (Phenylcarbamylmethyl)-trimethylammonium iodide
Molecular Formula C11H17IN2O
Molecular Weight 320.17 g/mol
IUPAC Name (2-anilino-2-oxoethyl)-trimethylazanium;iodide
Standard InChI InChI=1S/C11H16N2O.HI/c1-13(2,3)9-11(14)12-10-7-5-4-6-8-10;/h4-8H,9H2,1-3H3;1H
Standard InChIKey CCPHDQUNJSJNQK-UHFFFAOYSA-N
SMILES C[N+](C)(C)CC(=O)NC1=CC=CC=C1.[I-]
Canonical SMILES C[N+](C)(C)CC(=O)NC1=CC=CC=C1.[I-]
Description Most local anesthetics act by abolishing voltage gated sodium channel currents indiscriminately in all populations of neurons. Selective analgesia through TRPV1-mediated entry of a cationic lidocaine derivative, QX314, was recently reported. CAY10568 is a physically smaller, less hydrophobic version of QX314 designed to be even more permeable to TRPV1 ion channel when activated by agonists such as capsaicin and N-oleoyl dopamine. CAY10568 when given in combination with suitable TRPV1 agonists should produce selective blockade of the pain response while leaving motor, touch, and proprioception intact.
Synonyms Santinamide
Reference 1.Binshtok, A.M.,Bean, B.P., and Woolf, C.J. Inhibition of nociceptors by TRPV1-mediated entry of impermeant sodium channel blockers. Nature 449, 607-610 (2007).
PubChem Compound 31569
Last Modified Nov 11 2021
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